molecular formula C7H15NO B13219537 2-(Oxolan-2-yl)propan-1-amine

2-(Oxolan-2-yl)propan-1-amine

Cat. No.: B13219537
M. Wt: 129.20 g/mol
InChI Key: RCTRCENEJTUGCA-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)propan-1-amine is an organic compound with the molecular formula C7H15NO. It is also known by its IUPAC name, 1-tetrahydro-2-furanyl-1-propanamine. This compound features a tetrahydrofuran ring attached to a propanamine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)propan-1-amine typically involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. One common method is the reductive amination of tetrahydrofuran with propanal in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Oxolan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxolan-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran ring and propanamine group make it a versatile compound with a wide range of applications in various fields .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C7H15NO/c1-6(5-8)7-3-2-4-9-7/h6-7H,2-5,8H2,1H3

InChI Key

RCTRCENEJTUGCA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCCO1

Origin of Product

United States

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